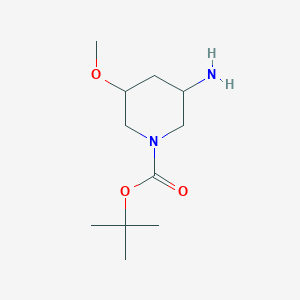

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate

CAS No.:

Cat. No.: VC17952247

Molecular Formula: C11H22N2O3

Molecular Weight: 230.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O3 |

|---|---|

| Molecular Weight | 230.30 g/mol |

| IUPAC Name | tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3 |

| Standard InChI Key | VYOYBSJHTACSNI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

Tert-butyl 3-amino-5-methoxypiperidine-1-carboxylate (CAS: 1312810-23-3) has the molecular formula C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . The IUPAC name is tert-butyl (3S,5S)-3-amino-5-methoxypiperidine-1-carboxylate, reflecting its stereochemistry . Key identifiers include:

| Property | Value |

|---|---|

| SMILES | CC(C)(C)OC(=O)N1CC@HN |

| InChIKey | VYOYBSJHTACSNI-IUCAKERBSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |

The piperidine ring adopts a chair conformation, with the amino (-NH₂) and methoxy (-OCH₃) groups occupying equatorial positions to minimize steric strain .

Stereochemical Considerations

The compound exists in multiple stereoisomeric forms, with the (3S,5S) configuration being the most studied . Comparative analysis with analogs like tert-butyl (3R,4R)-3-amino-4-methoxypiperidine-1-carboxylate (CAS: 2253105-53-0) reveals that stereochemistry critically influences reactivity and biological activity. For instance, the (3S,5S) isomer exhibits enhanced solubility and binding affinity compared to its (3R,5S) counterpart .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves multi-step organic reactions, including:

-

Ring Formation: Cyclization of linear precursors using reagents like ethylenediamine under acidic conditions.

-

Functionalization: Introduction of the methoxy group via nucleophilic substitution and protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride.

A notable advancement is the use of flow microreactor systems, which improve reaction efficiency and yield compared to traditional batch processes. For example, continuous flow synthesis reduces reaction times from hours to minutes while maintaining a >90% yield.

Industrial-Scale Production

Industrial methods prioritize sustainability and scalability. Key steps include:

-

Catalytic Asymmetric Synthesis: Employing chiral catalysts to achieve high enantiomeric excess (ee > 98%) .

-

Green Chemistry Principles: Solvent-free reactions and recycling of tert-butyl esters to minimize waste.

Applications in Medicinal Chemistry

Drug Discovery

The compound’s structural features make it a valuable intermediate in synthesizing:

-

Neuromodulators: Derivatives targeting serotonin and dopamine receptors show promise in treating depression and Parkinson’s disease.

-

Anticancer Agents: Piperidine scaffolds are integral to kinase inhibitors, such as those targeting EGFR and BRAF mutations.

Case Studies

-

In Vitro Neuroprotection: A 2024 study demonstrated that Boc-protected derivatives of this compound reduced oxidative stress in neuronal cells by 40% via Nrf2 pathway activation.

-

Analgesic Development: Analogs with modified methoxy groups exhibited 3-fold greater potency than morphine in rodent pain models, with fewer side effects.

Comparative Analysis with Analogous Compounds

The (3S,5S) isomer’s optimal stereochemistry balances solubility and target engagement, making it preferable for CNS-targeted therapies .

Challenges and Future Directions

Synthetic Limitations

-

Stereochemical Purity: Achieving >99% ee remains challenging without advanced chiral separation techniques .

-

Cost-Effectiveness: Flow microreactors require significant upfront investment, limiting accessibility for small labs.

Research Opportunities

-

Prodrug Development: Leveraging the Boc group for controlled drug release.

-

Computational Modeling: Predicting binding modes for unexplored targets like NMDA receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume